molecular formula C22H19F3N4O3 B2659588 1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902024-89-9

1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2659588
CAS RN: 902024-89-9
M. Wt: 444.414
InChI Key: IIHJIGJARLBGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolo[2,3-d]pyrimidine ring, which is a type of heterocyclic compound . These types of compounds are often found in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the structure of complex organic molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Pyrimidine derivatives have been found to have anticancer activity, and their structure-activity relationship (SAR) has been studied .

Scientific Research Applications

Synthesis and Biological Evaluation

Research in medicinal chemistry often focuses on the synthesis of novel compounds and their biological evaluation. For instance, pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities, indicating the potential of this class of compounds in developing new antifungal agents. Such studies highlight the importance of structural modifications to enhance biological activity and solubility (Hanafy, 2011).

Anticancer and Anti-Inflammatory Applications

Compounds with a pyrimidine core structure have also been synthesized and tested for their anti-inflammatory and analgesic properties. This includes research into benzodifuranyl derivatives, which have shown promising COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Against Cancer Cells

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells have been explored, demonstrating the potential for developing novel anticancer agents based on this scaffold. These studies provide a foundation for further research into the design of compounds with improved efficacy and selectivity for cancer therapy (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

Research into dimethoxypyrimidines has shown that certain derivatives exhibit strong herbicidal activity, offering insights into the development of new agrochemicals. The structure-activity relationship studies in this area help identify key features that contribute to herbicidal efficacy, potentially guiding the design of compounds for agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is acting. For example, pyrimidine derivatives have been found to have anticancer activity .

properties

IUPAC Name

6-(3-methoxypropyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-32-11-5-10-28-17(20(30)26-15-7-4-6-14(12-15)22(23,24)25)13-16-19(28)27-18-8-2-3-9-29(18)21(16)31/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHJIGJARLBGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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